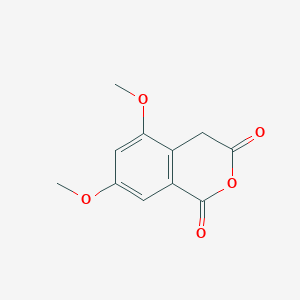
2-Azidopyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azidopyrene is an organic compound belonging to the class of azides, characterized by the presence of an azide group (-N₃) attached to the pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, known for its fluorescent properties. The azide group in this compound makes it a versatile intermediate in organic synthesis, particularly in the field of photochemistry and mutagenesis studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Azidopyrene can be synthesized through the diazotization of 2-aminopyrene followed by azidation. The process involves the conversion of 2-aminopyrene to its diazonium salt using sodium nitrite and hydrochloric acid, followed by the reaction with sodium azide to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale diazotization and azidation reactions under controlled conditions to ensure safety and yield optimization .
Análisis De Reacciones Químicas
Types of Reactions: 2-Azidopyrene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Photolysis: UV light sources for generating nitrenium ions.
Major Products:
Aminopyrene: Formed through the reduction of this compound.
Various Substituted Pyrenes: Depending on the nucleophile used in substitution reactions.
Aplicaciones Científicas De Investigación
2-Azidopyrene has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Azidopyrene primarily involves the generation of reactive nitrenium ions upon photolysis. These nitrenium ions are highly electrophilic and can react with nucleophiles, including DNA bases, leading to mutagenic effects. The molecular targets include nucleophilic sites in DNA, proteins, and other biomolecules .
Comparación Con Compuestos Similares
- 1-Azidopyrene
- 2-Azidofluorene
- 4-Azidodiphenyl
- Azido-IQ
- Azido-isoIQ
Comparison: 2-Azidopyrene is unique due to its specific structure and the position of the azide group, which influences its reactivity and applications. Compared to other azidopyrene derivatives, this compound exhibits distinct photochemical properties and mutagenic potential .
Propiedades
Número CAS |
91110-61-1 |
|---|---|
Fórmula molecular |
C16H9N3 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
2-azidopyrene |
InChI |
InChI=1S/C16H9N3/c17-19-18-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H |
Clave InChI |
MTJKLQLBMIKELJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)N=[N+]=[N-])C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)

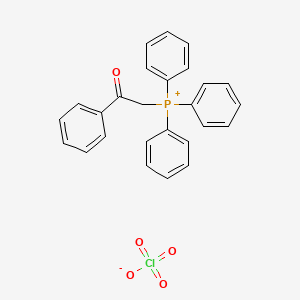

![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)
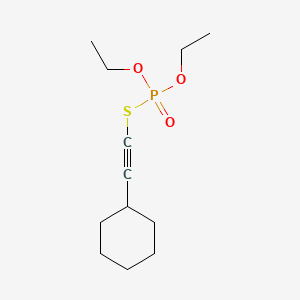
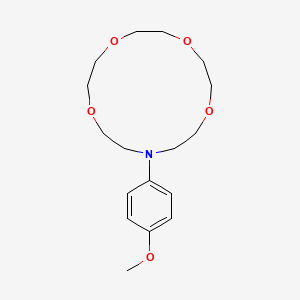
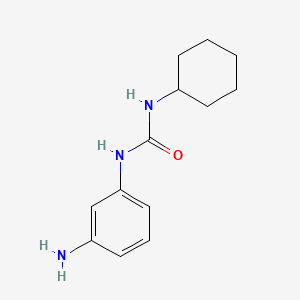
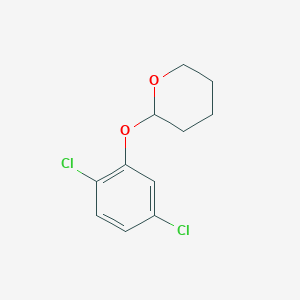
![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)
